molecular formula C17H15N3O3S2 B2542716 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 692886-23-0

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B2542716
CAS No.: 692886-23-0
M. Wt: 373.45
InChI Key: DORVYQJSAPNYNS-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, showing promise as antimicrobial agents. For instance, compounds bearing a sulfonamide group have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds are derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, which serves as a versatile precursor for developing antimicrobial agents through the synthesis of thiazole, pyridone, pyrazole, chromene, hydrazone, and other derivatives (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Carbonic Anhydrase Inhibitory Action

A series of sulfonamide derivatives structurally related to pritelivir have been prepared and investigated for their inhibitory action on human carbonic anhydrase isoforms. These compounds, including sulfonamides, were shown to inhibit carbonic anhydrase, an enzyme involved in various physiological and pathological processes, with low nanomolar inhibition KI values. Such inhibitors have potential applications in treating diseases like cancer, obesity, epilepsy, and glaucoma, among others (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).

Antioxidant Activity

Amidomethane sulfonyl-linked bis heterocycles have been synthesized from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides and tested for antioxidant activity. Notably, one derivative exhibited superior antioxidant activity compared to the standard Ascorbic acid, showcasing the potential of such compounds in oxidative stress-related applications (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Anticonvulsant Agents

The synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety has been explored for their potential as anticonvulsant agents. Several compounds were synthesized and tested, with some showing protection against picrotoxin-induced convulsion. One specific derivative demonstrated significant anticonvulsive effects, highlighting the therapeutic potential of these compounds in treating convulsion-related disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Mechanism of Action

  • Corrosion Inhibition : PTA has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions. It forms a protective layer on the steel surface, reducing corrosion rates .

Future Directions

: Yang, X., Li, F., & Zhang, W. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances, 9(19), 10786–10796. Open Access

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-25(22,23)14-4-2-12(3-5-14)10-16(21)20-17-19-15(11-24-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORVYQJSAPNYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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